8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL
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Overview
Description
8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group and a methyloctadecene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyloctadec-2-en-7-ol with ethyl vinyl ether in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. Techniques such as distillation and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL involves its interaction with specific molecular targets. The ethoxyethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in biological systems. The methyloctadecene backbone provides hydrophobic characteristics, affecting its solubility and distribution.
Comparison with Similar Compounds
Similar Compounds
1-(1-Ethoxyethoxy)butane: Similar in structure but with a shorter carbon chain.
2-(1-Ethoxyethoxy)phenol: Contains a phenol group instead of an alkene.
1-Ethenyl-4-(1-ethoxyethoxy)benzene: Features a benzene ring and an ethenyl group.
Uniqueness
8-(1-Ethoxyethoxy)-2-methyloctadec-2-EN-7-OL is unique due to its long carbon chain and the presence of both an ethoxyethoxy group and a methyloctadecene backbone. This combination of features imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89102-30-7 |
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Molecular Formula |
C23H46O3 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
8-(1-ethoxyethoxy)-2-methyloctadec-2-en-7-ol |
InChI |
InChI=1S/C23H46O3/c1-6-8-9-10-11-12-13-14-19-23(26-21(5)25-7-2)22(24)18-16-15-17-20(3)4/h17,21-24H,6-16,18-19H2,1-5H3 |
InChI Key |
XPUCFRBECYGVKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(CCCC=C(C)C)O)OC(C)OCC |
Origin of Product |
United States |
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